2-Bromo-6-methylbenzenethiol
Description
Contextualization of Halogenated and Alkylated Benzenethiols in Aromatic Chemistry
Halogenated and alkylated benzenethiols are pivotal players in the field of aromatic chemistry. The presence of a halogen atom, such as bromine, on the benzene (B151609) ring introduces a reactive handle for a variety of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.netnih.govkyoto-u.ac.jp These transformations are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.
The alkyl group, such as a methyl group, influences the electronic and steric environment of the molecule. sigmaaldrich.comchemicalbook.com Electron-donating alkyl groups can modulate the nucleophilicity of the thiol and the reactivity of the aromatic ring in electrophilic substitution reactions. The position of these substituents relative to the thiol group and each other dictates the regioselectivity of subsequent chemical transformations.
Overview of Research Directions for Sterically Hindered and Electron-Rich Thio-Functionalized Arenes, with Focus on 2-Bromo-6-methylbenzenethiol
The compound this compound is a prime example of a sterically hindered and electron-rich thio-functionalized arene. The ortho-substitution of both a bromine atom and a methyl group adjacent to the thiol functionality imposes significant steric hindrance around the sulfur atom. This steric crowding can influence the reactivity of the thiol group, potentially leading to selective transformations that would be difficult to achieve with less hindered analogues.
Current research on such sterically encumbered thiols is exploring their utility in the synthesis of novel heterocyclic compounds and as ligands for catalysis. The unique spatial arrangement of the substituents can direct the outcome of reactions and stabilize specific conformations of the resulting products. For instance, the synthesis of o-bromobenzenethiol equivalents through the bromothiolation of aryne intermediates represents a modern approach to accessing such highly substituted aromatic systems. acs.org This method allows for the construction of diverse organosulfur compounds, including phenothiazines and thianthrenes, which are of significant interest in materials science and medicinal chemistry.
Physicochemical Properties of this compound
For comparison, related compounds offer some insight. For instance, 2-methylbenzenethiol (B91028) has a boiling point of 195 °C and a melting point of 10-12 °C. sigmaaldrich.comchemicalbook.com The presence of a bromine atom in this compound would be expected to increase its molecular weight and likely its boiling and melting points compared to 2-methylbenzenethiol. The properties of 2-Bromo-6-methylbenzoic acid (mp 108-112 °C) and 2-Bromo-6-methylphenol (B84823) also suggest that this compound is likely to be a solid or a high-boiling liquid at room temperature. nih.govsigmaaldrich.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1349708-74-2 | C₇H₇BrS | 203.10 | - | - | - |
| 2-Methylbenzenethiol | 137-06-4 | C₇H₈S | 124.20 | Liquid | 10-12 | 195 |
| 2-Bromo-6-methylbenzoic acid | 90259-31-7 | C₈H₇BrO₂ | 215.04 | Solid | 108-112 | - |
| 2-Bromo-6-methylphenol | 13319-71-6 | C₇H₇BrO | 187.03 | - | - | - |
Data for this compound is based on its chemical formula. Data for related compounds is sourced from available literature. sigmaaldrich.comchemicalbook.comnih.govsigmaaldrich.com
Synthesis of this compound
The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry of the final product. orgsyn.org For a compound like this compound, a common synthetic route would likely start from a more readily available substituted benzene.
One plausible synthetic pathway could involve the diazotization of 2-bromo-6-methylaniline, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. The Sandmeyer reaction is a well-established method for introducing a variety of functional groups, including thiols (or their protected equivalents), onto an aromatic ring via a diazonium salt intermediate. ncert.nic.in
Another advanced synthetic strategy that could be employed for the synthesis of this compound and its analogues is the bromothiolation of arynes. acs.org This method involves the generation of a highly reactive aryne intermediate from a suitable precursor, which then reacts with a sulfur source and a bromine source to afford the desired ortho-bromobenzenethiol derivative. This approach is particularly useful for creating highly substituted and sterically congested aromatic compounds.
Chemical Reactivity and Research Applications
The chemical reactivity of this compound is dictated by the interplay of its three functional components: the thiol group, the bromine atom, and the methyl group on the aromatic ring.
The thiol group is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and addition to electrophiles. However, the steric hindrance imposed by the adjacent bromo and methyl groups can be expected to modulate its reactivity, potentially allowing for selective transformations.
The bromine atom serves as a valuable functional handle for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are powerful tools for forming new carbon-carbon bonds. researchgate.net The reaction of this compound with various boronic acids in the presence of a palladium catalyst could provide access to a wide range of novel biaryl compounds with potential applications in materials science and medicinal chemistry.
The unique combination of steric hindrance and functional group handles in this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds. mdpi.comchemmethod.com For example, it could be used in condensation reactions to form thiazole (B1198619) or thiadiazole derivatives, which are known to exhibit a wide range of biological activities. The steric bulk of the ortho-substituents could be exploited to control the stereochemistry of these reactions or to stabilize the resulting heterocyclic structures.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGTPAJFVXXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Methylbenzenethiol
Strategic Approaches for Regioselective Bromination of Methylbenzenethiols
The synthesis of 2-Bromo-6-methylbenzenethiol can be approached by direct bromination of 3-methylbenzenethiol. However, the presence of two activating, ortho-, para-directing groups—the thiol (-SH) and the methyl (-CH₃)—complicates regioselective substitution. Both groups direct incoming electrophiles to positions 2, 4, and 6. Direct bromination often leads to a mixture of isomers, including di- and poly-brominated products. orientjchem.org
To achieve regioselectivity, specific strategies are employed. One approach involves the use of a protecting group for the highly activating thiol or hydroxyl group (if starting from m-cresol) to modulate its directing effect. Another strategy is the careful selection of the brominating agent and reaction conditions. For instance, using N-Bromosuccinimide (NBS) in certain solvents can enhance selectivity for a particular position. mdpi.com Studies on the bromination of related phenols like cresols show that reaction conditions can be tuned to favor para-bromination with respect to the hydroxyl group. orientjchem.orgresearchgate.net For 3-methylphenol (m-cresol), this would lead to 4-bromo-3-methylphenol. Achieving bromination at the 2-position requires overcoming the steric hindrance between the two substituents and favoring substitution ortho to both groups. The use of specific catalysts or solvent systems that can control the orientation of the incoming electrophile is an area of active research. shd.org.rs
Introduction of the Thiol Functionality onto Brominated Toluenes
An alternative and often more controlled route involves introducing the thiol group onto a pre-brominated toluene (B28343) skeleton, such as 2,6-dibromotoluene (B1294787) or another suitably substituted precursor. This approach circumvents the challenges of regioselective bromination on an activated thiol-containing ring.
Several methods exist for the introduction of a thiol group onto an aromatic ring:
Newman-Kwart Rearrangement: This method involves the conversion of a phenol (B47542) to a thiophenol. Starting from 2-bromo-6-methylphenol (B84823), it can be converted to an O-aryl thiocarbamate, which then undergoes thermal rearrangement to an S-aryl thiocarbamate, followed by hydrolysis to yield the target this compound.
Metal-Catalyzed Thiolation: This is a more direct approach where an aryl halide is coupled with a sulfur source. iitg.ac.in For example, 2,6-dibromotoluene can be reacted with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent, in the presence of a palladium or copper catalyst to replace one of the bromine atoms with a thiol group. organic-chemistry.orguu.nlacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org
Reaction with Disulfides: Aryl halides can react with disulfides in the presence of a reducing agent and a catalyst to form aryl thiols.
Multi-Step Synthetic Sequences from Readily Available Precursors
Constructing this compound typically requires a multi-step synthesis, a common practice for producing complex organic molecules from simple starting materials. savemyexams.com A logical synthetic plan considers the directing effects of substituents and the limitations of certain reactions. libretexts.org
Route 1: From m-Cresol (3-Methylphenol)
Bromination: Regioselective bromination of m-cresol. As direct bromination tends to occur at the 4- or 6-position due to the strong directing effect of the hydroxyl group, achieving 2-bromination is challenging. A potential route could involve blocking the more reactive 4- and 6-positions, brominating at the 2-position, and then removing the blocking groups.
Conversion to Thiol: The resulting 2-bromo-6-methylphenol would then need to be converted to the corresponding thiol, for example, via the Newman-Kwart rearrangement mentioned previously.
Route 2: From 2-Bromo-6-nitrotoluene
Reduction: The nitro group is reduced to an amine (-NH₂) using reagents like tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation to give 2-bromo-6-methylaniline.
Diazotization: The resulting aniline (B41778) is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.
Sandmeyer-type Reaction: The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the final this compound.
Investigating Catalytic and Reagent-Controlled Synthesis Pathways
Modern synthetic chemistry heavily relies on catalytic and reagent-controlled methods to enhance selectivity, yield, and reaction conditions.
Metal-Mediated Approaches to C-S Bond Formation
The formation of a carbon-sulfur (C-S) bond is a key step in many syntheses of aryl thiols and their derivatives. Transition metal catalysis has become indispensable for this transformation due to the challenges associated with the reactivity of sulfur compounds, which can often poison catalysts. uu.nl
Copper-Catalyzed Thiolation: The Ullmann condensation, using copper catalysts, is a classic method for forming C-aryl bonds. Modern variations use copper(I) salts, often without the need for a ligand, to couple aryl iodides and bromides with thiols under relatively mild conditions. uu.nlacs.org For instance, reacting 2,6-dibromotoluene with a suitable thiolating agent in the presence of a copper(I) iodide (CuI) catalyst can lead to the desired product. iitg.ac.in
Palladium-Catalyzed Thiolation: The Buchwald-Hartwig amination chemistry has been extended to C-S bond formation. These methods use palladium catalysts with specialized phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), to couple aryl halides or triflates with thiols. organic-chemistry.org These reactions are known for their high functional group tolerance.
Nickel-Catalyzed Thiolation: Nickel catalysts are also effective for C-S cross-coupling reactions and can be a more cost-effective alternative to palladium. acs.org
Below is a table comparing different metal-mediated C-S coupling approaches.
| Catalyst System | Aryl Halide | Sulfur Source | Typical Conditions | Advantages |
| CuI (ligand-free) | Aryl Iodide | Thiophenol | Base (e.g., K₂CO₃), 80-110°C | Low cost, simple system. uu.nlacs.org |
| CuSO₄ / 1,10-phen | Arylboronic Acid | Thiol | EtOH, Room Temp, O₂ | Mild conditions, green solvent. organic-chemistry.org |
| Pd(dba)₂ / dppf | Aryl Bromide | Thiol | Base (e.g., DIPEA), Toluene | High functional group tolerance. organic-chemistry.org |
| NiCl₂(PCy₃)₂ | Aryl Triflates | Alkyl Thiol | Base, Dioxane | Utilizes air-stable precatalyst. organic-chemistry.org |
Halogenation Reagents and Selectivity (e.g., NBS in benzylic bromination)
The choice of halogenation reagent is critical for controlling the position of bromination on an aromatic ring. While the provided example mentions N-Bromosuccinimide (NBS) for benzylic bromination (the Wohl-Ziegler reaction), which involves radical substitution on a carbon adjacent to an aromatic ring, NBS is also a versatile reagent for electrophilic aromatic bromination. numberanalytics.commasterorganicchemistry.comyoutube.com
NBS is a solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com It provides a low, steady concentration of electrophilic bromine (Br⁺) or molecular bromine (Br₂), which can lead to higher selectivity. youtube.com The selectivity of aromatic bromination using NBS can be influenced by several factors:
Solvent: The choice of solvent can dramatically alter the reaction's outcome. Polar solvents can facilitate the formation of the electrophilic bromine species. For example, using hexafluoroisopropanol as a solvent allows for mild and regioselective halogenation of various arenes. organic-chemistry.org
Catalyst/Additive: Lewis acids (like FeBr₃) or protic acids can activate the brominating agent. The use of acidic montmorillonite (B579905) K-10 clay has been shown to accelerate the reaction and promote para-selectivity. organic-chemistry.org
Substrate Structure: The inherent directing effects of the substituents on the aromatic ring are the primary determinant of the bromination site. numberanalytics.com In substrates with multiple activating groups, such as m-cresol, the outcome is a result of the combined directing influences and steric factors. orientjchem.org
Exploration of Novel Synthetic Routes and Process Optimization
The field of organic synthesis is continuously evolving, with a focus on developing more sustainable, efficient, and scalable processes. For a compound like this compound, this involves exploring novel catalysts and reaction conditions.
Recent research in C-S bond formation includes:
Photoredox Catalysis: Visible-light-mediated reactions offer a green alternative to traditional methods, often proceeding under very mild conditions without the need for high temperatures. wisc.edu
Heterogeneous Catalysis: Using solid-supported catalysts, such as nanolayered cobalt–molybdenum sulphides, simplifies catalyst recovery and product purification, making the process more industrially viable. rsc.org
Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks can offer better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability.
Process optimization also focuses on minimizing waste by designing atom-economical synthetic routes, using recyclable catalysts, and choosing environmentally benign solvents. rsc.org For example, developing a one-pot synthesis from a simple precursor that avoids the isolation of intermediates would represent a significant process optimization.
Chemical Reactivity and Transformations of 2 Bromo 6 Methylbenzenethiol
Reactions Involving the Thiol (-SH) Moiety
The thiol group is a primary site of reactivity, participating in both nucleophilic and oxidative reactions.
The sulfur atom of the thiol group in 2-Bromo-6-methylbenzenethiol is nucleophilic and readily undergoes reactions such as S-alkylation. This has been demonstrated in the synthesis of various sulfide (B99878) derivatives. For instance, the reaction with alkyl halides in the presence of a base leads to the formation of the corresponding thioethers. A general method for the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed, which can be applied to generate bromomethyl sulfides. rsc.org These bromomethyl sulfides are versatile intermediates, capable of undergoing further reactions. rsc.org For example, they can undergo bromo-lithium exchange to form nucleophilic organolithiums, which can then be quenched with electrophiles like benzaldehyde (B42025) to produce β-hydroxysulfides. rsc.org
S-vinylation, another important derivatization, can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent in the provided results, the general reactivity of aryl thiols suggests its capability to participate in such transformations.
The thiol group is susceptible to oxidation, most commonly leading to the formation of disulfides. This oxidative coupling is a fundamental transformation for thiols. jaysingpurcollege.edu.in Various reagents and conditions can be employed to achieve this, including aerobic oxidation, often catalyzed by transition metal complexes. jaysingpurcollege.edu.in For instance, a samarium-based inorganic cluster has been shown to be an effective catalyst for the aerobic oxidation of thiols to disulfides, including the oxidation of 2-bromobenzenethiol to 1,2-bis(2-bromophenyl)disulfane with high yield. mdpi.com Another method utilizes Cu2O polyhedra as a photocatalyst for the aerobic oxidation of thiols, including those with electron-withdrawing groups like bromine. acs.org It is important to control the reaction conditions to prevent over-oxidation to sulfonic acids. jaysingpurcollege.edu.in
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound can serve as a substrate in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. preprints.org this compound is a potential substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. preprints.orgnih.gov The reaction is typically catalyzed by a palladium complex with a suitable ligand and base. scielo.brnih.gov Phosphine-free palladium catalysts have also been shown to be highly efficient. researchgate.net
Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent, catalyzed by a palladium complex. libretexts.orguga.edu This method is known for its tolerance of a wide range of functional groups. libretexts.org this compound can be used as the halide partner in Stille couplings to form new carbon-carbon bonds. researchgate.netlookchem.com
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. organic-chemistry.orgorgsyn.org The Negishi coupling is particularly effective for forming C(sp²)–C(sp³) bonds and has a broad scope. nih.govbeilstein-journals.org this compound can be coupled with various organozinc reagents under palladium catalysis. orgsyn.orgnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Ligand, Base | C-C |
| Stille | Organotin reagent | Pd catalyst, Ligand | C-C |
| Negishi | Organozinc reagent | Pd catalyst, Ligand | C-C |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. byjus.com For SNAr to occur readily, the aromatic ring typically needs to be activated by electron-withdrawing groups ortho or para to the leaving group. libretexts.orgresearchgate.net In the case of this compound, the methyl group is electron-donating, which generally disfavors classical SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom might be possible. The presence of the thiol group could also influence the reactivity, potentially through coordination to a metal catalyst or by altering the electronic properties of the ring.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is commonly achieved using organolithium reagents like n-butyllithium or through Grignard reagent formation. wikipedia.org The bromine atom in this compound can undergo exchange with a metal, such as lithium or magnesium, to form a reactive organometallic intermediate. wikipedia.orgresearchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. For example, the generated aryllithium or Grignard reagent can react with aldehydes, ketones, or carbon dioxide. The regioselectivity of the exchange is generally high for bromoarenes. thieme-connect.com This method provides a powerful alternative to direct substitution for functionalizing the aromatic ring. rsc.org
Reactions at the Methyl (-CH3) Group
The methyl group attached to the benzene (B151609) ring is a site for several important chemical reactions, primarily involving the benzylic carbon. This carbon is activated due to its proximity to the aromatic ring, making the hydrogens attached to it (benzylic hydrogens) more susceptible to abstraction. masterorganicchemistry.com
Benzylic functionalization refers to the conversion of the benzylic C-H bonds into other functional groups. This is a common strategy in organic synthesis to create more complex molecules. masterorganicchemistry.combeilstein-journals.org
Oxidation to Carboxylic Acids: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. masterorganicchemistry.comncert.nic.in For instance, treatment of a toluene (B28343) derivative with a potent oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of a benzoic acid derivative. masterorganicchemistry.comncert.nic.insmolecule.com In the case of this compound, this reaction would yield 2-bromo-6-mercaptobenzoic acid. It is important to note that the thiol group is also susceptible to oxidation and may require protection prior to carrying out the oxidation of the methyl group.
Bromination: The benzylic position can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. masterorganicchemistry.comoup.com This reaction selectively replaces a benzylic hydrogen with a bromine atom, forming a benzyl (B1604629) bromide derivative. masterorganicchemistry.com For this compound, this would result in the formation of 2-bromo-6-(bromomethyl)benzenethiol. This product is a valuable intermediate for further nucleophilic substitution reactions at the benzylic carbon. khanacademy.org
Table 1: Examples of Benzylic Functionalization Reactions
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|
Data sourced from multiple chemical synthesis reports. masterorganicchemistry.comgoogle.com
The stability of the benzyl radical plays a crucial role in reactions involving the methyl group. masterorganicchemistry.com The formation of a benzylic radical is a key step in free-radical bromination. masterorganicchemistry.com This radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. masterorganicchemistry.com
A patented method for the preparation of 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene (B73676) illustrates a radical reaction pathway. google.com In this process, hydrobromic acid and hydrogen peroxide generate bromine radicals under photoinitiation. google.com These radicals abstract a methyl hydrogen to form a 2-bromo-6-fluorobenzyl radical, which then reacts with bromine to yield 2-bromo-6-fluorobenzyl bromide. google.com This intermediate is subsequently oxidized to the corresponding aldehyde. google.com A similar radical-mediated mechanism would be expected for the bromination of this compound.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The existing substituents on the benzene ring significantly influence the rate and regioselectivity of these reactions. savemyexams.com
In this compound, we have three substituents to consider:
-SH (Thiol group): The thiol group is an activating, ortho-, para-directing group. However, its reactivity can be complicated by its potential to be oxidized.
-Br (Bromo group): Halogens are deactivating yet ortho-, para-directing groups. libretexts.org
-CH3 (Methyl group): The methyl group is an activating, ortho-, para-directing group. savemyexams.comlkouniv.ac.in
The directing effects of these groups will determine the position of the incoming electrophile. In this compound, the positions ortho and para to the activating methyl and thiol groups are already substituted or sterically hindered. The directing effects are as follows:
The methyl group at position 6 directs to positions 1 (substituted with -SH) and 3 and 5.
The thiol group at position 2 directs to positions 1 (substituted with -CH3) and 3 and 5.
The bromo group at position 2 directs to positions 1 (substituted with -CH3) and 3 and 5.
Considering the combined influence, the incoming electrophile would likely be directed to the less sterically hindered positions 3 and 5. The activating nature of the methyl and thiol groups would compete with the deactivating effect of the bromine atom. lkouniv.ac.in
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. libretexts.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lkouniv.ac.in
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions can be limited by the presence of deactivating groups or groups that can coordinate with the Lewis acid catalyst. libretexts.org
The specific conditions and the nature of the electrophile would determine the outcome of the reaction. For instance, Friedel-Crafts reactions are generally not successful on strongly deactivated rings. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -CH3 | Activating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -SH | Activating | Ortho, Para |
Information compiled from general organic chemistry principles. savemyexams.comlibretexts.orglkouniv.ac.in
Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 6 Methylbenzenethiol
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the stepwise pathway of a chemical reaction. For reactions involving 2-bromo-6-methylbenzenethiol, particularly in metal-catalyzed cross-coupling reactions, several key intermediates can be proposed based on extensive studies of similar systems.
Palladium-Catalyzed C-S Coupling Reactions: In palladium-catalyzed reactions, which are common for forming carbon-sulfur bonds, the catalytic cycle typically involves several palladium-containing intermediates. mdpi.com The generally accepted mechanism proceeds through the following key steps, each with its own intermediate species:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate. ruhr-uni-bochum.denih.gov For this compound, this intermediate would be an arylpalladium(II) halide complex.
Thiolate Formation and Transmetalation: The thiol group of a second molecule of this compound (or another thiol) is deprotonated by a base to form a thiolate. This thiolate then displaces the halide on the palladium(II) intermediate in a step that can be viewed as a form of transmetalation or ligand exchange, yielding a palladium(II) thiolato aryl complex. mdpi.com Some studies have detected palladium thiol complexes forming even before deprotonation. mdpi.com
Reductive Elimination: The final step is the reductive elimination from the palladium(II) thiolato aryl complex, which forms the C-S bond of the resulting diaryl sulfide (B99878) and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.commit.edu
Intermediates in Radical Reactions: In reactions initiated by radical initiators, the intermediates are not organometallic complexes but rather free radicals. For instance, in a radical-mediated thionation, a thiyl radical (Ar-S•) could be generated from this compound. The presence of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used to test for such intermediates; if the reaction is inhibited, it suggests a radical pathway. rsc.org
Kinetic Studies and Rate Determining Steps
Kinetic studies are essential for determining the rate of a reaction and identifying the rate-determining step. For reactions involving aryl halides like this compound, the rate is often dependent on the nature of the halide and the catalyst system.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-limiting step. ruhr-uni-bochum.deresearchgate.net The C-Br bond in this compound is weaker than a C-Cl bond but stronger than a C-I bond, which influences its reactivity. Kinetic studies on similar systems have shown that the reaction rate is often dependent on the concentration of the aryl halide and the palladium catalyst, but can be inversely dependent on the concentration of other reactants like the amine or thiol, suggesting complex reaction networks. mit.edu
For example, studies on the palladium-catalyzed arylation of thiols have shown that the rate can be significantly influenced by the choice of ligand on the palladium catalyst. Electron-rich and sterically hindered phosphine (B1218219) ligands often accelerate the rate-determining oxidative addition and subsequent reductive elimination steps. mdpi.com In some cases, kinetic experiments have revealed an inverse dependence on the concentration of both the amine and aryl halide coupling partners, leading to the proposal of a simplified reaction network for oxidative addition. mit.edu
The effect of substituents on the aryl ring can also be probed through kinetic studies. In the dissolution of zinc oxide by para-substituted thiophenols, it was observed that electron-withdrawing groups on the thiophenol increased the reaction rate, while electron-donating groups slowed it down. rsc.org A similar Hammett study for reactions of this compound could provide quantitative insight into the electronic effects of the methyl group on the reaction kinetics.
Table 1: Hypothetical Relative Reaction Rates for Aryl Halide Coupling This table illustrates the expected trend in reaction rates based on the carbon-halogen bond strength, a key factor in the rate-determining oxidative addition step of many cross-coupling reactions.
| Aryl Halide | C-X Bond Energy (kcal/mol) | Expected Relative Rate |
|---|---|---|
| Aryl Iodide | ~65 | Fastest |
| Aryl Bromide | ~81 | Intermediate |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), chemists can gain valuable mechanistic information.
Kinetic Isotope Effect (KIE): A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For many electrophilic aromatic substitution reactions, the C-H bond breaking step is not rate-determining, and thus a significant deuterium isotope effect is not observed. masterorganicchemistry.com However, a ¹³C KIE has been used to suggest that the cleavage of the carbon-halogen bond is involved in the rate-limiting step of some palladium-catalyzed reactions. nih.gov In a hypothetical study of this compound, replacing the hydrogen atoms on the ring with deuterium could help determine if C-H activation is involved in any key mechanistic step.
Tracing Reaction Pathways: Isotopic labeling can also confirm the origin of atoms in the final product. For instance, in certain oxidation reactions, labeling atmospheric oxygen with ¹⁸O₂ confirmed that it was the source of oxygen in the product. rsc.org Similarly, in biomimetic reduction reactions, the use of deuterium gas (D₂) as the terminal reductant led to the incorporation of deuterium in the product, confirming the reaction pathway. dicp.ac.cn If this compound were to undergo a reaction involving its thiol hydrogen, substituting it with deuterium (to form 2-bromo-6-methylbenzenethio-d1) would allow for the tracking of this atom.
Stereochemical Aspects of Transformations
The stereochemistry of reactions involving this compound would become particularly relevant if the compound were to react at a prochiral center or be transformed into a chiral product.
For instance, if this compound were used as a nucleophile to open a chiral epoxide, the stereochemistry of the resulting product would reveal the mechanism of the ring-opening (e.g., Sₙ2-type backside attack).
In the context of atropisomerism, which is a type of axial chirality arising from restricted rotation around a single bond, derivatives of this compound could potentially form stable atropisomers. This has been observed in related biaryl systems where bulky ortho substituents restrict free rotation. rsc.org The interaction of N-acyl-N-(2-cyclohex-1-en-1-yl-6-methylphenyl)glycines with bromine, for example, led to the formation of atropisomeric products whose stereochemistry was determined by X-ray diffraction. researchgate.net Given the ortho-bromo and ortho-methyl substituents, it is conceivable that certain biaryl sulfides derived from this compound could also exhibit atropisomerism.
Table 2: Potential Stereochemical Outcomes
| Reaction Type | Potential Stereochemical Feature | Probing Method |
|---|---|---|
| Nucleophilic attack on a chiral electrophile | Diastereomeric products | NMR, Chiral HPLC |
| Synthesis of a biaryl sulfide | Atropisomerism | X-ray crystallography, Polarimetry |
Catalyst Design Principles and Reaction Pathway Control
The design of catalysts is paramount for controlling the outcome of reactions involving multifunctional molecules like this compound. By tuning the electronic and steric properties of a catalyst, chemists can influence the reaction rate, selectivity, and even the mechanistic pathway.
Ligand Effects in Palladium Catalysis: In palladium-catalyzed cross-coupling, the choice of phosphine ligand is critical. mdpi.com
Steric Bulk: Sterically hindered ligands, such as those with bulky alkyl or aryl groups, can promote the reductive elimination step and stabilize the active monoligated Pd(0) species, often leading to higher catalytic activity. researchgate.net
Electronic Properties: Electron-donating ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. mit.edu Conversely, electron-withdrawing ligands may be beneficial in other steps of the catalytic cycle.
Controlling Reaction Pathways: Computational studies, such as Density Functional Theory (DFT), are increasingly used to predict how catalyst modifications will affect reaction pathways. acs.org For instance, DFT calculations can model the entire catalytic cycle, identifying the transition state energies for each step (oxidative addition, transmetalation, reductive elimination) and suggesting how ligand modifications can lower the barrier for a desired pathway or raise it for an undesired one. ruhr-uni-bochum.deresearchgate.net This in silico approach allows for the rational design of catalysts to, for example, favor C-S coupling over potential side reactions. These computational models can guide the development of new catalysts for challenging transformations. researchgate.net
By carefully selecting the catalyst and reaction conditions, it is possible to selectively target one of the reactive sites on this compound, such as favoring reaction at the C-Br bond while leaving the S-H bond intact, or vice versa.
Applications of 2 Bromo 6 Methylbenzenethiol As a Versatile Synthetic Intermediate
Construction of Complex Organic Architectures
The unique arrangement of functional groups in 2-bromo-6-methylbenzenethiol makes it an ideal starting material for the synthesis of intricate organic molecules, particularly those containing sulfur. Its utility spans the creation of sulfur-containing heterocycles, substituted biaryls, and novel fused ring systems.
The proximate bromo and thiol groups in this compound are perfectly positioned for intramolecular cyclization reactions, providing efficient routes to various sulfur-containing heterocyclic compounds. Notable examples include the synthesis of substituted dibenzothiophenes and phenothiazines.
Dibenzothiophenes: Dibenzothiophenes are a class of polycyclic aromatic compounds with applications in materials science and pharmaceuticals. This compound can be coupled with various aryl partners, followed by intramolecular cyclization to yield substituted dibenzothiophenes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can first form a 2-(aryl)-6-methylbenzenethiol intermediate. Subsequent intramolecular C-S bond formation, often promoted by a palladium catalyst and a suitable base, leads to the dibenzothiophene (B1670422) core. A direct palladium-catalyzed coupling of o-bromo-iodobenzenes with benzenethiols can also produce dibenzothiophenes in high yields. The synthesis of 4,6-dimethyldibenzothiophene (B75733) has been achieved by coupling 2-methylbenzenethiol (B91028) with 2-bromo-3-methylcyclohex-2-en-1-one, followed by annulation with polyphosphoric acid. umn.edu
Phenothiazines: Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities. georgiasouthern.edu The synthesis of substituted phenothiazines can be achieved using derivatives of this compound. For example, 2-amino-5-bromo-3-methylbenzenethiol can be condensed with o-halonitrobenzenes. georgiasouthern.eduresearchgate.net The resulting diphenyl sulfide (B99878) undergoes a Smiles rearrangement and subsequent cyclization to form the phenothiazine (B1677639) ring system. georgiasouthern.eduresearchgate.net Depending on the substitution pattern of the nitrobenzene (B124822) reactant, this rearrangement can sometimes occur in situ. georgiasouthern.eduresearchgate.net The resulting phenothiazines can be further modified, for instance, by oxidation of the sulfide linkage to a sulfone using hydrogen peroxide in glacial acetic acid, which can alter their biological properties.
Table 1: Examples of Sulfur-Containing Heterocycles from this compound Derivatives
| Starting Material | Reagent(s) | Product | Research Focus |
| 2-Amino-5-bromo-3-methylbenzenethiol | o-Halonitrobenzene, Ethanolic Sodium Acetate | 5-Bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfide | Intermediate for Phenothiazine Synthesis georgiasouthern.eduresearchgate.net |
| 5-Bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfide | Alcoholic Potassium Hydroxide | 3-Bromo-1-methylphenothiazine | Synthesis via Smiles Rearrangement georgiasouthern.edu |
| 3-Bromo-1-methylphenothiazine | 30% Hydrogen Peroxide, Glacial Acetic Acid | 3-Bromo-1-methylphenothiazine sulfone | Oxidation to Sulfones |
| 2-Methylbenzenethiol | 2-Bromo-3-methylcyclohex-2-en-1-one, Polyphosphoric Acid | 4,6-Dimethyldibenzothiophene | Synthesis via Tilak Annulation umn.edu |
The bromine atom on the this compound ring serves as a handle for forming carbon-carbon bonds, making it a key building block for substituted biaryls and more complex polycyclic aromatic compounds (PACs).
Substituted Biaryls: Biaryl scaffolds are prevalent structures in pharmaceuticals, natural products, and advanced materials. The most common method for their synthesis from aryl halides like this compound is the Suzuki-Miyaura cross-coupling reaction. Current time information in Bangalore, IN.rsc.org In this reaction, the bromo-substituted thiol is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netgeorgiasouthern.edu This methodology is highly versatile and tolerates a wide range of functional groups on both coupling partners. rsc.org Other cross-coupling reactions like Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) also provide effective routes to unsymmetrical biaryls from aryl halides. rsc.org The thiol group can be protected during the coupling reaction if necessary and then deprotected or used for further transformations.
Polycyclic Aromatic Compounds (PACs): Beyond the heterocycles mentioned previously, this compound can be a precursor to a variety of carbocyclic PACs. georgiasouthern.edu These are hydrocarbons with fused aromatic rings. georgiasouthern.edu Synthetic strategies often involve multi-step sequences where the thiol is used as a directing group or is incorporated into the final structure, and the bromine atom is used as a point for annulation or extension of the aromatic system through coupling and cyclization reactions. orgsyn.org For example, a biaryl system synthesized via a Suzuki coupling can undergo a subsequent intramolecular Friedel-Crafts-type reaction or other cyclization methods to build additional fused rings. acs.org
The reactivity of this compound extends to the creation of more elaborate and novel fused aromatic architectures, such as dibenzothiophene sulfonium (B1226848) salts and thioxanthones.
Dibenzothiophene Sulfonium Salts: Biaryl thiols, which can be derived from this compound, are precursors to dibenzothiophene sulfonium salts. These salts have emerged as valuable leaving groups for aromatic nucleophilic substitution, particularly in the context of 18F-fluorination for positron emission tomography (PET) imaging. rsc.orggeorgiasouthern.edubeilstein-journals.org The synthesis involves the cyclization of a biaryl thioether, which itself can be prepared via Suzuki coupling. rsc.orggeorgiasouthern.edu This cyclization creates a tricyclic sulfonium salt that can then react with nucleophiles, such as the [18F]fluoride ion, to produce radiolabeled fluoroarenes with high efficiency and regioselectivity. rsc.orggeorgiasouthern.edubeilstein-journals.org
Thioxanthones: Thioxanthones are another class of sulfur-containing polycyclic compounds. Their synthesis can be achieved by the condensation of a substituted thiophenol with an o-chlorobenzoic acid, followed by ring closure. acs.orgmdpi.com this compound can serve as the thiophenol component. After coupling, the resulting o-arylmercaptobenzoic acid is cyclized, typically using a strong acid like sulfuric acid, to form the thioxanthone core. acs.org An alternative modern approach involves the double aryne insertion into the carbon-sulfur double bond of thioureas, which offers a facile route to a wide range of functionalized thioxanthones. mdpi.com
Building Block for Specialty Chemicals and Advanced Materials (excluding specific applications listed in exclusions)
The synthetic versatility of this compound allows it to function as a key starting material for a range of specialty chemicals and advanced functional materials.
Its role as a precursor to dibenzothiophene derivatives is particularly notable. Dibenzothiophene-5,5-dioxides, formed by the oxidation of dibenzothiophenes, are important as bipolar host materials in high-performance phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net The ability to introduce various substituents onto the dibenzothiophene core, guided by the initial substitution pattern of the benzenethiol (B1682325) precursor, allows for the fine-tuning of the electronic and photophysical properties of these materials.
Furthermore, the compound serves as an intermediate in the synthesis of complex molecules with specific biological or imaging applications. As mentioned, its derivatives are used to create precursors for PET tracers, which are critical tools in medical diagnostics. rsc.orggeorgiasouthern.edubeilstein-journals.org Additionally, the thiol and bromo functionalities can be used to construct molecules with aggregation-induced emission (AIE) properties. For example, double nucleophilic substitution reactions of fluorinated tetraarylethenes with aromatic dithiols can produce AIE-active thianthrenes, demonstrating how thiol-containing building blocks contribute to the synthesis of advanced luminogens. orgsyn.org
Precursor for Ligand Synthesis in Catalysis
The functional groups of this compound make it a potential precursor for the synthesis of specialized ligands used in transition metal catalysis. The thiol (-SH) group and the bromine atom can be independently or concertedly used to create mono- or polydentate ligands.
The bromine atom can be readily converted into a phosphine (B1218219) group, a cornerstone of many catalytic ligands. beilstein-journals.org A common method involves converting the aryl bromide into a Grignard or organolithium reagent, which is then reacted with a chlorophosphine (e.g., chlorodiphenylphosphine) to form a C-P bond. researchgate.netbeilstein-journals.org The resulting phosphine-functionalized thiol could then act as a bidentate P,S-ligand, capable of coordinating to metal centers like palladium, nickel, or rhodium.
Alternatively, the thiol group itself can act as a nucleophile or be incorporated into larger ligand frameworks. It can be used in the synthesis of Schiff base ligands through condensation with aldehydes or ketones that possess other coordinating groups. researchgate.netresearchgate.net The resulting multidentate ligands (e.g., ONNS or NNS) can form stable complexes with a variety of transition metals, which may exhibit catalytic activity in reactions such as cross-couplings or oxidations. researchgate.netacs.org The bromine atom offers a site for further functionalization, allowing for the attachment of the ligand to a solid support or the introduction of other donor groups to create polydentate systems. georgiasouthern.edugeorgiasouthern.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methylbenzenethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
¹H and ¹³C NMR for Chemical Shift Analysis and Proton/Carbon Environments
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In a typical ¹H NMR spectrum of a substituted aromatic compound like 2-bromo-6-methylbenzenethiol, the aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), while the methyl protons will resonate as a singlet in the upfield region (around δ 2.4 ppm). The thiol proton (-SH) signal can be broad and its chemical shift is variable, often appearing between δ 3.0 and 4.0 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. docbrown.info For this compound, one would expect to see distinct signals for the methyl carbon, the two bromine- and sulfur-bearing aromatic carbons, and the other aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating methyl and thiol groups. researchgate.net
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
| C-Br | - | 115 - 125 |
| C-SH | - | 128 - 135 |
| CH₃ | ~2.4 | ~20 |
| SH | 3.0 - 4.0 | - |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, confirming their positions relative to each other on the benzene (B151609) ring. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). princeton.edu This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. youtube.com This is crucial for determining the stereochemistry and conformation of molecules. youtube.com In the case of this compound derivatives, NOESY can reveal through-space interactions between the methyl protons and nearby aromatic protons, confirming their relative positions. youtube.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "molecular fingerprint". uha.frlabmanager.com
FTIR Spectroscopy is particularly sensitive to polar functional groups. labmanager.com Key vibrational frequencies for this compound would include:
S-H stretch : A weak band typically appearing around 2550-2600 cm⁻¹.
Aromatic C-H stretch : Occurring above 3000 cm⁻¹.
Aliphatic C-H stretch (from the methyl group) : Found just below 3000 cm⁻¹.
C=C aromatic ring stretching : A series of bands in the 1450-1600 cm⁻¹ region.
C-Br stretch : A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| S-H stretch | 2550-2600 (weak) | 2550-2600 (strong) |
| Aromatic C-H stretch | >3000 | >3000 |
| Aliphatic C-H stretch | <3000 | <3000 |
| C=C aromatic stretch | 1450-1600 | 1450-1600 |
| C-S stretch | 600-750 | 600-750 |
| C-Br stretch | 500-600 | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). publish.csiro.aursc.org This allows for the determination of the exact molecular formula of this compound (C₇H₇BrS). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity. savemyexams.comchemguide.co.uk
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, molecules can fragment into smaller, charged pieces. libretexts.org The analysis of these fragmentation patterns provides valuable information for structural confirmation. libretexts.org For this compound, common fragmentation pathways would include:
Loss of a bromine atom : This would result in a significant peak at [M-Br]⁺.
Loss of the thiol group : Leading to a peak at [M-SH]⁺.
Loss of a methyl radical : Giving a peak at [M-CH₃]⁺.
Fragmentation of the aromatic ring : Producing various smaller fragments.
The presence of the bromine atom can also be seen in the isotopic patterns of the fragment ions that contain it. miamioh.edu
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Electronic Absorption (UV-Vis) Spectroscopy is a fundamental technique used to investigate the electronic transitions within molecules containing chromophores. For aromatic compounds like this compound, this method provides valuable information about the energy levels of π-orbitals and the effects of substitution on the electronic conjugation of the benzene ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions, primarily π → π* and n → π* transitions for this class of molecule. uzh.chubbcluj.ro
The chromophore in this compound is the substituted benzene ring. The π electrons in the aromatic system can be excited to higher energy π* orbitals, resulting in intense π → π* absorption bands. uzh.ch Additionally, the sulfur atom of the thiol group and the bromine atom possess non-bonding electrons (lone pairs) in n-orbitals. Excitation of these electrons to an anti-bonding π* orbital of the aromatic ring gives rise to n → π* transitions, which are typically much weaker in intensity than π → π* transitions. uzh.chupi.edu
The positions of these absorption bands are sensitive to the substituents on the aromatic ring. The methyl group (-CH₃) is an electron-donating group, while the bromo (-Br) group is an electron-withdrawing group by induction but can donate electron density through resonance. These substituents, along with the thiol (-SH) group, modulate the energy of the molecular orbitals, thereby shifting the λmax values. Studies on various substituted benzenethiols show that the nature and position of substituents influence the electronic spectra significantly. rsc.orgrsc.org For example, in a study of benzenethiols used to modify perovskite surfaces, the electronic properties, and by extension the UV-Vis absorption, were shown to be dependent on the substituent's dipole moment. rsc.org Similarly, research on gold nanoclusters capped with various substituted aromatic thiols, including 2-methylbenzenethiol (B91028) and 2,6-dimethylbenzenethiol, demonstrated that ortho-substituents directly impact the electronic states. rsc.org
While the specific spectrum for this compound is not detailed in the available literature, data from related compounds can provide insight. For instance, spectrophotometric methods developed for other thiol compounds show characteristic absorption maxima based on the derivative formed. researchgate.net The following table provides representative data for a different substituted benzenethiol (B1682325) derivative to illustrate the types of transitions observed.
Table 1: Illustrative UV-Vis Absorption Data for a Substituted Thiol Derivative
| Derivative Product | Solvent/Medium | λmax (nm) | Assigned Transition |
|---|---|---|---|
| Product of Mesna with NBD-Cl | Alkaline Buffer | 414 | π → π |
| Product of Mesna with DNFB | Alkaline Buffer | 332 | π → π |
Data derived from spectrophotometric methods for the determination of the sulfhydryl-containing drug mesna, forming colored products with UV-tagging reagents. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. utah.edumdpi.com This method yields precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals how molecules pack together in a crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. mdpi.com
A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, analysis of crystal structures of closely related molecules provides a strong basis for predicting its solid-state characteristics. For instance, the presence of ortho substituents, a bromo group and a methyl group, would likely introduce steric hindrance that influences the orientation of the thiol group relative to the benzene ring.
Studies on other aromatic thiols have highlighted the importance of specific intermolecular interactions in their crystal packing. A detailed investigation of Boc-L-4-thiolphenylalanine tert-butyl ester revealed that the crystal organization is centered on an S–H/π interaction, where the thiol's hydrogen atom interacts with the aromatic ring of an adjacent molecule. nih.govacs.org This type of interaction, driven by favorable orbital overlap, could be a significant factor in the crystal packing of this compound. acs.org Furthermore, the crystal structure of gold nanoclusters capped with 2,4-dimethylbenzenethiol, a close structural analog, exhibits significant π-π stacking interactions between the phenyl rings of the ligands. rsc.org
The presence of the bromine atom could also lead to specific halogen bonding interactions (Br···S or Br···π), which are known to be important directional forces in crystal engineering. The crystal structure of a bromo-substituted benzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Pasuruan, ID.aip.orgthiadiazole) derivative shows that Br···S and Br···N interactions, along with π-π stacking, dictate the molecular packing. mdpi.com Therefore, the solid-state architecture of this compound is expected to be a complex interplay of steric effects from the ortho substituents and a network of weak intermolecular forces including S-H/π interactions, π-π stacking, and potential halogen bonds.
To illustrate the nature of data obtained from a crystallographic study, selected parameters for a related substituted indole (B1671886) derivative containing bromo and thio-functional groups are presented below.
Theoretical and Computational Chemistry Studies of 2 Bromo 6 Methylbenzenethiol
Density Functional Theory (DFT) Calculations
DFT has become a principal method for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For substituted benzene (B151609) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of various molecular properties. researchgate.net
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.it For 2-bromo-6-methylbenzenethiol, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-S Bond Length | ~1.78 Å |
| S-H Bond Length | ~1.34 Å |
| C-C (ring) Bond Length | ~1.39 - 1.41 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
| C-H (ring) Bond Length | ~1.08 Å |
| C-H (methyl) Bond Length | ~1.09 Å |
| C-C-Br Bond Angle | ~121° |
| C-C-S Bond Angle | ~119° |
| C-S-H Bond Angle | ~96° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the electron-donating thiol and methyl groups and the electron-withdrawing bromine atom will influence the energies of these orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the molecule's electronic behavior. physchemres.org
Interactive Data Table: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Note: These values are illustrative, based on typical ranges for similar aromatic compounds. nih.govunl.edu)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, illustrating the electrostatic potential on the electron density surface. libretexts.orgchemrevlett.com MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. chemrevlett.com
Different colors on the map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the sulfur and bromine atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. acs.orgresearchgate.net Positive potential (blue) would be expected around the acidic thiol hydrogen and potentially on the hydrogen atoms of the methyl group, indicating sites for nucleophilic attack. acs.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and charge delocalization within a molecule. nih.govmdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. nih.gov
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netaps.org Comparing calculated shifts with experimental data helps confirm the molecular structure. researchgate.netnih.gov The accuracy of these predictions can be further improved by using scaling methods or by considering solvent effects. beilstein-journals.org
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum. faccts.demsu.edu These frequencies arise from the stretching and bending of bonds within the molecule. msu.edulibretexts.org The calculated spectrum can be compared to an experimental IR spectrum to aid in the assignment of specific vibrational modes. docbrown.info For example, characteristic C-Br, S-H, and C-H stretching and bending vibrations for this compound can be predicted. docbrown.info
| Spectroscopic Data | Predicted Value | Typical Experimental Range |
|---|---|---|
| ¹H NMR (δ, ppm) - SH | 3.0 - 4.0 | 3.0 - 4.0 |
| ¹H NMR (δ, ppm) - CH₃ | 2.2 - 2.5 | 2.1 - 2.6 |
| ¹H NMR (δ, ppm) - Aromatic H | 6.8 - 7.5 | 6.5 - 8.0 |
| ¹³C NMR (δ, ppm) - C-Br | 115 - 125 | 110 - 130 |
| ¹³C NMR (δ, ppm) - C-S | 125 - 140 | 120 - 145 |
| IR Frequency (cm⁻¹) - S-H stretch | ~2550 | 2550 - 2600 |
Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. chemrevlett.comnih.gov These descriptors provide a more quantitative picture than the HOMO-LUMO gap alone.
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. (μ ≈ (EHOMO + ELUMO) / 2) chemrevlett.com
Chemical Hardness (η): Measures the resistance to charge transfer. (η ≈ (ELUMO - EHOMO) / 2) chemrevlett.com
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons. mdpi.com
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. (ω = μ² / 2η) chemrevlett.com
Local Reactivity Descriptors:
Fukui Functions (f(r)): These descriptors indicate the reactivity of a specific atomic site within the molecule. uantwerpen.be They identify which atoms are most likely to be involved in nucleophilic (f+) or electrophilic (f-) attacks.
By calculating these descriptors for this compound, a detailed reactivity map can be constructed, predicting how and where the molecule is most likely to react. uantwerpen.be
Interactive Data Table: Calculated Global Reactivity Descriptors (Illustrative) (Note: These values are derived from the illustrative HOMO/LUMO energies provided earlier.)
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.00 |
| Chemical Hardness (η) | 2.50 |
| Global Softness (S) | 0.40 |
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding the influence of the solvent environment on a molecule's behavior and for exploring its dynamic properties. uq.edu.au
In the context of substituted benzene derivatives, MD simulations can be employed to investigate interactions with solvent molecules, such as water. researchgate.net These simulations help in identifying which atoms of the solute have significant interactions with the solvent, providing insights into solvation and solubility. researchgate.net For instance, MD simulations can be performed in a canonical ensemble (NVT) at a specific temperature to model the system's behavior. rsc.org The choice of force field, such as OPLS3 or MM3, is crucial for the accuracy of the simulation. uantwerpen.bersc.org
MD simulations are also instrumental in studying conformational changes and the dynamic behavior of molecules in solution. uantwerpen.be Parameters for these simulations, such as simulation time, temperature, pressure, and cutoff radii, are carefully selected to mimic realistic conditions. uantwerpen.be For example, a simulation might be run for 10 nanoseconds at 300 K and 1.0325 bar. uantwerpen.be The results from MD simulations can complement experimental data and provide a molecular-level understanding of macroscopic properties.
Computational Mechanistic Studies of Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.
For halogenated aromatic compounds, computational studies can predict reactive sites. Methods like the analysis of Fukui functions and average local ionization energies (ALIE) help in identifying the parts of a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netuantwerpen.be
DFT calculations are frequently used to study reaction mechanisms, such as domino reactions involving acrylates or cross-coupling reactions. mdpi.comacs.org For example, in a phosphine-catalyzed hexamerization, DFT computations can support a proposed mechanism by calculating the activation enthalpies (ΔH‡) for key steps, like Diels-Alder cycloadditions, and confirming their feasibility under the experimental conditions. acs.org Similarly, in cross-coupling reactions, computational studies can help understand the role of different catalysts and reaction conditions. mdpi.com
Quantum chemical calculations are also used to rationalize the antioxidant activity of molecules by determining properties like bond dissociation energies (BDE) and ionization potentials (IP). unal.edu.co These parameters provide insight into the ability of a compound to act as a free radical scavenger through mechanisms such as hydrogen atom transfer (HAT). unal.edu.co
Synthesis and Reactivity of Structural Derivatives and Analogues of 2 Bromo 6 Methylbenzenethiol
Variations in Halogen Substituents (e.g., chloro, iodo analogues)
The substitution of the bromine atom in 2-bromo-6-methylbenzenethiol with other halogens, such as chlorine or iodine, yields analogues with distinct reactivity profiles. The synthesis of these compounds often involves similar strategies to those used for brominated thiophenols, typically starting from a corresponding halogenated aniline (B41778) or phenol (B47542).
2-Chloro-6-methylbenzenethiol: This analogue is a commercially available compound used in early discovery research. sigmaaldrich.com Its synthesis can be approached through methods analogous to other thiophenol preparations. For instance, a general method for preparing thiophenols involves the reduction of corresponding benzenesulfonamides. google.com A more direct route involves the diazotization of a corresponding aniline, such as 2-chloro-6-methylaniline, followed by reaction with a sulfur source. A patented method for the preparation of 2-chloro-6-methylthiotoluene (a thioether) from 2-chloro-6-aminotoluene via diazotization highlights a relevant synthetic pathway that could be adapted for thiol synthesis. google.com
2-Iodo-6-methylbenzenethiol: The iodo-analogue is generally more reactive, particularly in cross-coupling reactions, due to the lower bond strength of the C-I bond compared to C-Br or C-Cl bonds. The synthesis of ortho-halobenzenethiols can be challenging. A modern approach involves the bromothiolation or iodothiolation of aryne intermediates. acs.org This method allows for the regioselective introduction of both a halogen and a thiol equivalent (like a xanthate group, which is later hydrolyzed) onto an aromatic ring. acs.org
Table 1: Synthesis of Halogenated 2-Methylbenzenethiol (B91028) Analogues
| Analogue | Potential Synthetic Precursor | Key Reaction Type | Reference |
|---|---|---|---|
| 2-Chloro-6-methylbenzenethiol | 2-Chloro-6-methylaniline | Diazotization, Sandmeyer-type reaction | google.com |
| 2-Iodo-6-methylbenzenethiol | o-Silylaryl triflate (aryne precursor) | Iodothiolation of arynes | acs.org |
Modifications of the Methyl Group (e.g., ethyl, hydroxymethyl, carboxyl derivatives)
Altering the methyl group introduces new functionalities that can dramatically change the molecule's properties and reactivity.
Ethyl Derivative (2-Bromo-6-ethylbenzenethiol): The synthesis of this analogue would likely follow a pathway starting from 2-ethylaniline (B167055) or 2-ethylphenol, proceeding through bromination and subsequent conversion of the amino or hydroxyl group to a thiol.
(2-Bromo-6-methylphenyl)methanol: The hydroxymethyl derivative is a key intermediate. It can be synthesized from 2-bromo-6-methylbenzoic acid via reduction. anaxlab.comjwpharmlab.com For example, 3-bromo-4-methylbenzoic acid can be reduced to (3-bromo-4-methylphenyl)methanol (B151461) using a borane-THF complex. chemicalbook.com This methodology is applicable to the 2-bromo-6-methyl isomer. The resulting alcohol provides a handle for further functionalization.
Carboxyl Derivative (2-Bromo-6-carboxybenzenethiol): The synthesis of this derivative would likely involve the protection of the thiol group, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, one could start with a pre-functionalized precursor like 2-bromo-6-methylbenzonitrile, which can be hydrolyzed to the corresponding carboxylic acid.
Table 2: Synthesis of Methyl-Group-Modified Derivatives
| Derivative | Starting Material | Reaction | Product | Reference |
|---|---|---|---|---|
| Hydroxymethyl | 3-Bromo-4-methylbenzoic acid | Reduction with Borane-THF | (3-Bromo-4-methylphenyl)methanol | chemicalbook.com |
| Hydroxymethyl | (2-bromo-6-methylphenyl)methanol | Commercially available intermediate | (2-bromo-6-methylphenyl)methanol | anaxlab.com |
Substitutions on the Thiol Group (e.g., thioethers, disulfides)
The thiol group is highly reactive and serves as a key site for derivatization, most commonly forming thioethers and disulfides.
Thioethers: Thioethers (or sulfides) are readily formed by the reaction of the thiol with alkyl halides under basic conditions. For example, 2-chloro-6-methylthiotoluene is prepared via the diazotization of 2-chloro-6-aminotoluene in the presence of a thiomethoxide source. google.com This indicates that the thiol or its corresponding thiolate anion is a potent nucleophile.
Disulfides: The oxidative coupling of thiols is a fundamental reaction that yields disulfides. This transformation is crucial in various chemical and biological processes. biolmolchem.com Symmetrical disulfides can be synthesized from the corresponding thiols through air oxidation, often accelerated by a base like triethylamine (B128534) (Et3N) and sonication. rsc.org A highly efficient and chemoselective method for forming both symmetrical and unsymmetrical disulfides involves the use of sulfuryl fluoride (B91410) (SO2F2) and Et3N. nih.gov This method is effective for a wide range of aliphatic and aromatic thiols, producing the corresponding disulfides in near-quantitative yields. nih.gov The reaction proceeds by converting the thiol into a reactive intermediate that then couples with another thiol molecule. biolmolchem.com
Table 3: Reactions Involving the Thiol Group
| Derivative Type | Reagents | Key Features | Reference |
|---|---|---|---|
| Symmetrical Disulfide | Air, Et3N, DMF, Sonication | Accelerated reaction, quantitative yields | rsc.org |
| Symmetrical/Unsymmetrical Disulfide | SO₂F₂, Et₃N, CH₃CN | Wide scope, excellent chemoselectivity, ≥98% yields | nih.gov |
| Symmetrical Disulfide | DMSO, HI (acidic conditions) | Oxidative coupling with DMSO as the oxidant | biolmolchem.com |
Analogues with Different Aromatic Ring Systems (e.g., bromomethylnaphthalenes)
Replacing the benzene (B151609) ring with other aromatic systems, such as naphthalene (B1677914), creates analogues with extended π-systems and different steric and electronic properties.
2-(Bromomethyl)naphthalene (B188764): This compound is a structural analogue where the aromatic core is a naphthalene ring system. guidechem.comcymitquimica.com It is a colorless solid commonly used as a reactive intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and dyes. guidechem.com The bromomethyl group is a reactive handle for nucleophilic substitution and cross-coupling reactions. cymitquimica.com Unlike this compound, the bromine in 2-(bromomethyl)naphthalene is benzylic, making it significantly more susceptible to SN1 and SN2 reactions. It can be hydrolyzed to 2-(hydroxymethyl)naphthalene. biosynth.com Its synthesis provides a platform for introducing the naphthylmethyl moiety into various molecules. guidechem.com
2-Bromo-6-methoxynaphthalene: This compound is an important intermediate in the synthesis of the anti-inflammatory drug Naproxen. google.com Its preparation typically starts from β-naphthol, which undergoes bromination and subsequent methylation. One established route involves the bromination of 2-naphthol (B1666908) to 1,6-dibromo-2-naphthol, followed by reductive debromination to give 6-bromo-2-naphthol, and finally methylation to yield the product. google.com
Exploration of Related Functionalized Aromatic Compounds (e.g., 2-Bromo-6-methylphenol (B84823), 2-Bromo-6-methylbenzonitrile)
Comparing this compound with its oxygen (phenol) and nitrile analogues reveals the influence of the functional group on the synthesis and reactivity of the molecule.
2-Bromo-6-methylphenol: This compound is a colorless to light yellow crystalline solid. It is a valuable building block in organic synthesis and has been used in copper-catalyzed cross-coupling reactions and to prepare ligands for palladium coordination. apolloscientific.co.uk Synthesis can be achieved by the bromination of 3-methylphenol (m-cresol). Another route involves the diazotization of 6-amino-m-cresol followed by reaction with copper(I) bromide. chemicalbook.com The phenolic hydroxyl group is less nucleophilic but more acidic than the thiol group and undergoes different sets of reactions, such as etherification and esterification.
2-Bromo-6-methylbenzonitrile: This solid compound serves as an important intermediate. nih.govsigmaaldrich.com The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its synthesis can be achieved through methods like the deaminative cyanation of anilines via aryl diazonium salts. acs.org In a multi-step synthesis, 3-bromo-2-methylphenylacetonitrile was used as a precursor to create more complex molecules, demonstrating the utility of the benzonitrile (B105546) scaffold in building larger structures through reactions like Suzuki and Sonogashira couplings. nih.gov
Table 4: Comparison of Related Functionalized Aromatic Compounds
| Compound | Functional Group | A Common Synthetic Route | Key Reactivity | Reference |
|---|---|---|---|---|
| 2-Bromo-6-methylphenol | -OH | Bromination of 3-methylphenol | O-alkylation, cross-coupling | apolloscientific.co.uk |
| 2-Bromo-6-methylbenzonitrile | -CN | Deaminative cyanation of anilines | Hydrolysis to acid, reduction to amine, cross-coupling | acs.orgnih.gov |
| This compound | -SH | Reduction of sulfonyl chloride/diazotization of aniline | S-alkylation, disulfide formation, metal coordination | google.combiolmolchem.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-6-methylbenzenethiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves thiolation of a brominated aromatic precursor. For example, nucleophilic substitution using thiourea or NaSH on 2-bromo-6-methylbenzyl halides under reflux in ethanol or DMF. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for halide:thiolating agent) to minimize byproducts like disulfides . Characterization via H NMR should confirm thiol proton (δ 1.5–2.5 ppm) and methyl group (δ 2.3–2.5 ppm), while LC-MS monitors purity (>95%).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, sealed goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile thiols. In case of exposure, wash skin with soap/water for 15 minutes and flush eyes with saline solution. Store under nitrogen at 4°C to prevent oxidation to disulfides .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare C NMR peaks with computed spectra (DFT/B3LYP/6-311+G(d,p)) to confirm bromine and methyl substituents.
- FT-IR : Look for S-H stretch (~2550 cm) and C-Br vibration (~550 cm).
- X-ray crystallography : Resolve crystal structure using SHELX (SHELXL-2018/3 for refinement) to confirm bond lengths and angles .
Advanced Research Questions
Q. How to address contradictory spectroscopic data in this compound derivatives during functionalization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from steric hindrance or rotational barriers. Use variable-temperature NMR to probe dynamic effects. Cross-validate with computational models (Gaussian 16: DFT geometry optimization) to simulate spectra under different conformations. For ambiguous LC-MS peaks, employ tandem MS/MS to identify fragmentation pathways .
Q. What strategies mitigate oxidation of this compound during catalytic applications?
- Methodological Answer : Stabilize the thiol via:
- Inert atmosphere : Conduct reactions under argon with degassed solvents.
- Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze oxidation.
- Radical scavengers : Use TEMPO (0.1 mol%) to inhibit radical chain reactions. Monitor oxidation via UV-Vis (λ = 260 nm for disulfide formation) .
Q. How to design experiments for studying the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Test Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)/SPhos catalysis. Vary ligands (e.g., XPhos vs. SPhos) and bases (KCO vs. CsCO) in DMF/HO (3:1) at 80°C. Analyze regioselectivity via F NMR (if fluorinated substrates are used) or HPLC to quantify coupling vs. homo-coupling products .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Perform DFT calculations (M06-2X/cc-pVTZ) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. Use Fukui indices () to predict nucleophilic attack regions. Compare activation energies (ΔG) for competing pathways (e.g., thiolate vs. halide displacement) using transition state theory .
Data Analysis & Experimental Design
Q. How to resolve crystallographic disorder in this compound crystals?
- Methodological Answer : Apply SHELXL’s PART instruction to model disordered bromine/methyl groups. Refine occupancy ratios (e.g., 60:40) with constraints (EADP, SIMU). Validate via residual density maps (peak < 0.5 eÅ) and R-factors (R1 < 5%). For severe disorder, collect data at low temperature (100 K) to reduce thermal motion .
Q. What statistical methods reconcile conflicting bioactivity data in thiol-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
